molecular formula C4H10N4O B221183 Ent-13-epi-12-acetoxymanoyl oxide CAS No. 122551-69-3

Ent-13-epi-12-acetoxymanoyl oxide

Cat. No.: B221183
CAS No.: 122551-69-3
M. Wt: 348.5 g/mol
InChI Key: KZMQJOCDCYRIJB-PACCEGMYSA-N
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Description

Ent-13-epi-12-acetoxymanoyl oxide, also known as this compound, is a useful research compound. Its molecular formula is C4H10N4O and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Ent-13-epi-12-acetoxymanoyl oxide and its derivatives have shown significant antimicrobial properties. Research has indicated that extracts containing this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.

Case Study: Cistus creticus Extracts

In a study examining the volatile oil from Cistus creticus, it was found that ent-13-epi-manoyl oxide exhibited strong antibacterial activity at concentrations as low as 0.015% (w/v). The essential oil showed a remarkable reduction in the exponential growth of spirochetes, indicating its potential use in treating bacterial infections such as borreliosis .

Concentration (w/v) Effect on Bacterial Growth
0.01%Minimal effect
0.015%85% reduction
0.02%Complete inhibition for 4 days

Antileishmanial Activity

This compound has been investigated for its antileishmanial properties, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis.

Biotransformation Studies

A study reported that the biotransformation of ent-13-epi-3-keto manoyl oxide by Curvularia lunata produced several derivatives that inhibited the growth of Leishmania donovani. The derivatives ent-6 beta-hydroxy and delta 1 demonstrated significant activity, suggesting that modifications to the structure of ent-13-epi-manoyl oxide could enhance its efficacy against leishmaniasis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been documented, making it a candidate for therapeutic applications in inflammatory diseases.

Cosmetic Applications

Due to its antimicrobial and anti-inflammatory properties, this compound is being explored in cosmetic formulations aimed at treating skin conditions associated with microbial infections and inflammation.

Properties

CAS No.

122551-69-3

Molecular Formula

C4H10N4O

Molecular Weight

348.5 g/mol

IUPAC Name

[(2R,3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-2-yl] acetate

InChI

InChI=1S/C22H36O3/c1-8-21(6)18(24-15(2)23)14-17-20(5)12-9-11-19(3,4)16(20)10-13-22(17,7)25-21/h8,16-18H,1,9-14H2,2-7H3/t16-,17+,18-,20-,21-,22+/m1/s1

InChI Key

KZMQJOCDCYRIJB-PACCEGMYSA-N

SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCCC([C@H]3CC[C@@]2(O[C@]1(C)C=C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C

Synonyms

ent-13-epi-12-acetoxymanoyl oxide
manoyl oxide F1

Origin of Product

United States

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